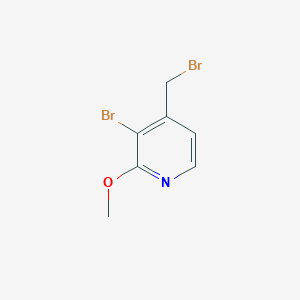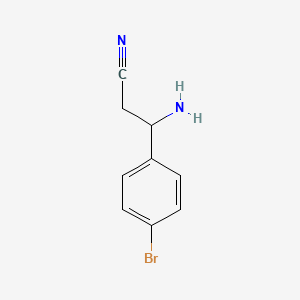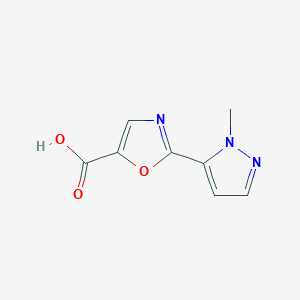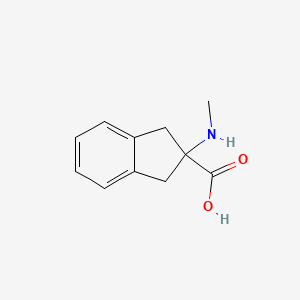
3-bromo-4-(bromomethyl)-2-methoxyPyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-(bromomethyl)-2-methoxyPyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine (Br2) and a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to achieve bromination . The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of 3-bromo-4-(bromomethyl)-2-methoxyPyridine may involve a multi-step synthesis process. . The reaction is typically carried out under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-4-(bromomethyl)-2-methoxyPyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can modify the existing functional groups on the pyridine ring.
Applications De Recherche Scientifique
3-bromo-4-(bromomethyl)-2-methoxyPyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-4-(bromomethyl)-2-methoxyPyridine involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups can participate in various chemical reactions, including electrophilic and nucleophilic interactions. The compound’s ability to undergo substitution, oxidation, and reduction reactions allows it to modify biological molecules and pathways, making it useful in drug development and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-4-methoxybenzonitrile: Used as a pharmaceutical intermediate.
Methyl 3-bromo-4-methoxybenzoate: An ester used in organic synthesis.
Methyl 4-(bromomethyl)benzoate: Another ester with applications in drug synthesis.
Uniqueness
3-bromo-4-(bromomethyl)-2-methoxyPyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual bromine atoms and methoxy group make it a versatile intermediate in various chemical reactions, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H7Br2NO |
|---|---|
Poids moléculaire |
280.94 g/mol |
Nom IUPAC |
3-bromo-4-(bromomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |
Clé InChI |
KETVBAITYAKFCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)



![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)
![phenyl N-(6-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-yl)carbamate](/img/structure/B13873677.png)
![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
![3-(Chloromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13873695.png)


![4-(cyclopropylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13873705.png)

